

Technical Guide: Physical Properties of **cis-4-Amino-1-boc-3-hydroxypiperidine**

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Compound of Interest

Compound Name: *cis-4-Amino-1-boc-3-hydroxypiperidine*

Cat. No.: *B1175782*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **cis-4-Amino-1-boc-3-hydroxypiperidine**. Due to the stereochemical ambiguity of the "cis" nomenclature in substituted piperidines, this guide addresses the most relevant interpretation and presents available data for the corresponding stereoisomers.

Chemical Identity and Structure

The compound **cis-4-Amino-1-boc-3-hydroxypiperidine** refers to a piperidine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position, with a cis relative stereochemistry. The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. The IUPAC name for this compound, reflecting a specific cis enantiomer, is tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate or its enantiomer, (3R,4S).

A search for commercially available compounds specifically designated as "cis" has identified tert-butyl cis-4-amino-3-hydroxy-piperidine-1-carboxylate with the CAS Number 1821799-48-7[1]. However, detailed experimental physical property data for this specific isomer is limited in publicly accessible literature.

Another relevant stereoisomer is (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS Number: 1161932-04-2), which is described as the trans isomer[2][3]. While not the cis

form, its physical properties are often computationally predicted and can serve as a useful reference point.

Tabulated Physical Properties

The following tables summarize the available quantitative data for **cis-4-Amino-1-boc-3-hydroxypiperidine** and a related stereoisomer. It is critical to note that much of the available data is computed rather than experimentally determined.

Table 1: Core Physical Properties of tert-butyl cis-4-amino-3-hydroxy-piperidine-1-carboxylate

Property	Value	Source
CAS Number	1821799-48-7	[1]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₃	[1]
Molecular Weight	216.28 g/mol	[1]
Purity	≥ 98% (Commercially available)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Table 2: Computed Physical Properties of (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (trans-isomer)

Property	Value	Source
CAS Number	1161932-04-2	[2] [3]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₃	[2] [3]
Molecular Weight	216.28 g/mol	[2] [3]
XLogP3	-0.2	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	3	[2]
Exact Mass	216.14739250 Da	[2]
Topological Polar Surface Area	75.8 Å ²	[2]

Experimental Protocols

Detailed experimental data for the target compound is not readily available. However, standard laboratory procedures for determining key physical properties are provided below.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

- **Sample Preparation:** A small amount of the dry, crystalline compound is finely crushed. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Assessment

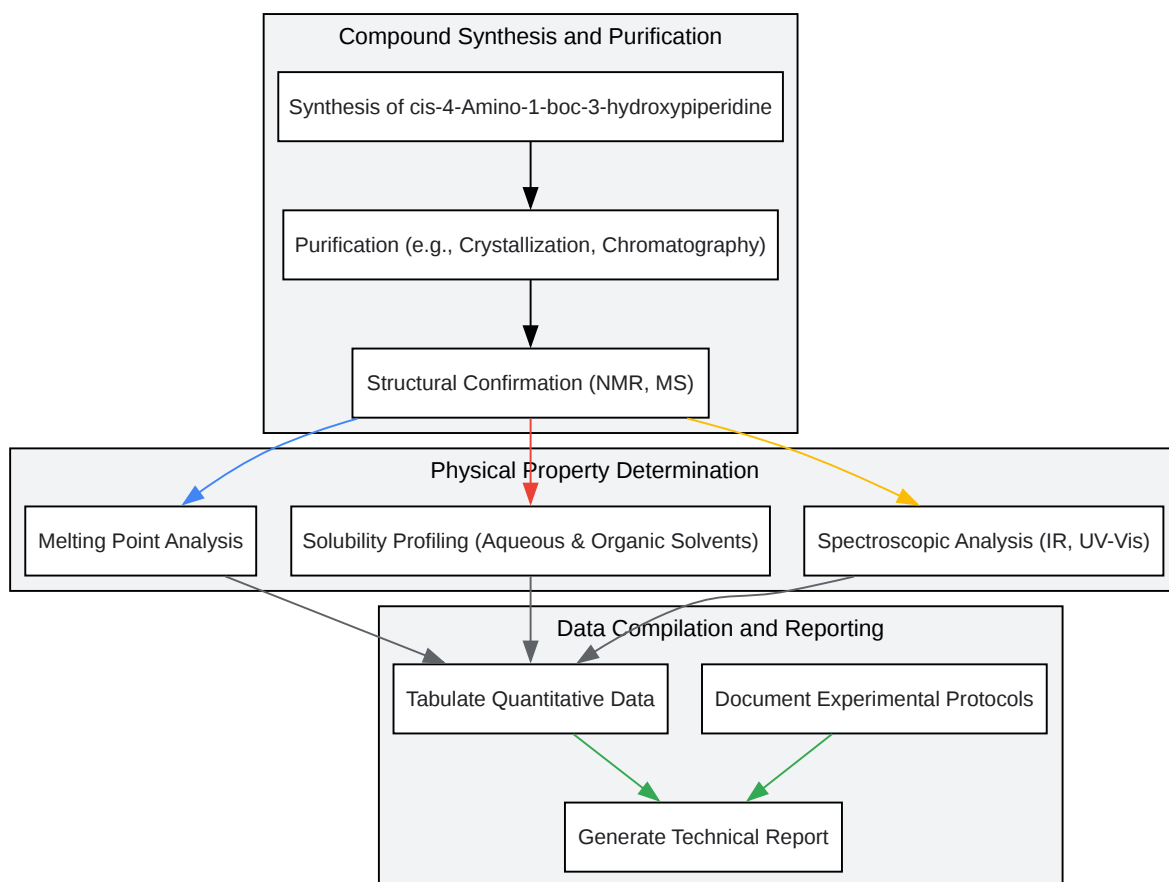
This protocol provides a qualitative assessment of a compound's solubility in various solvents.

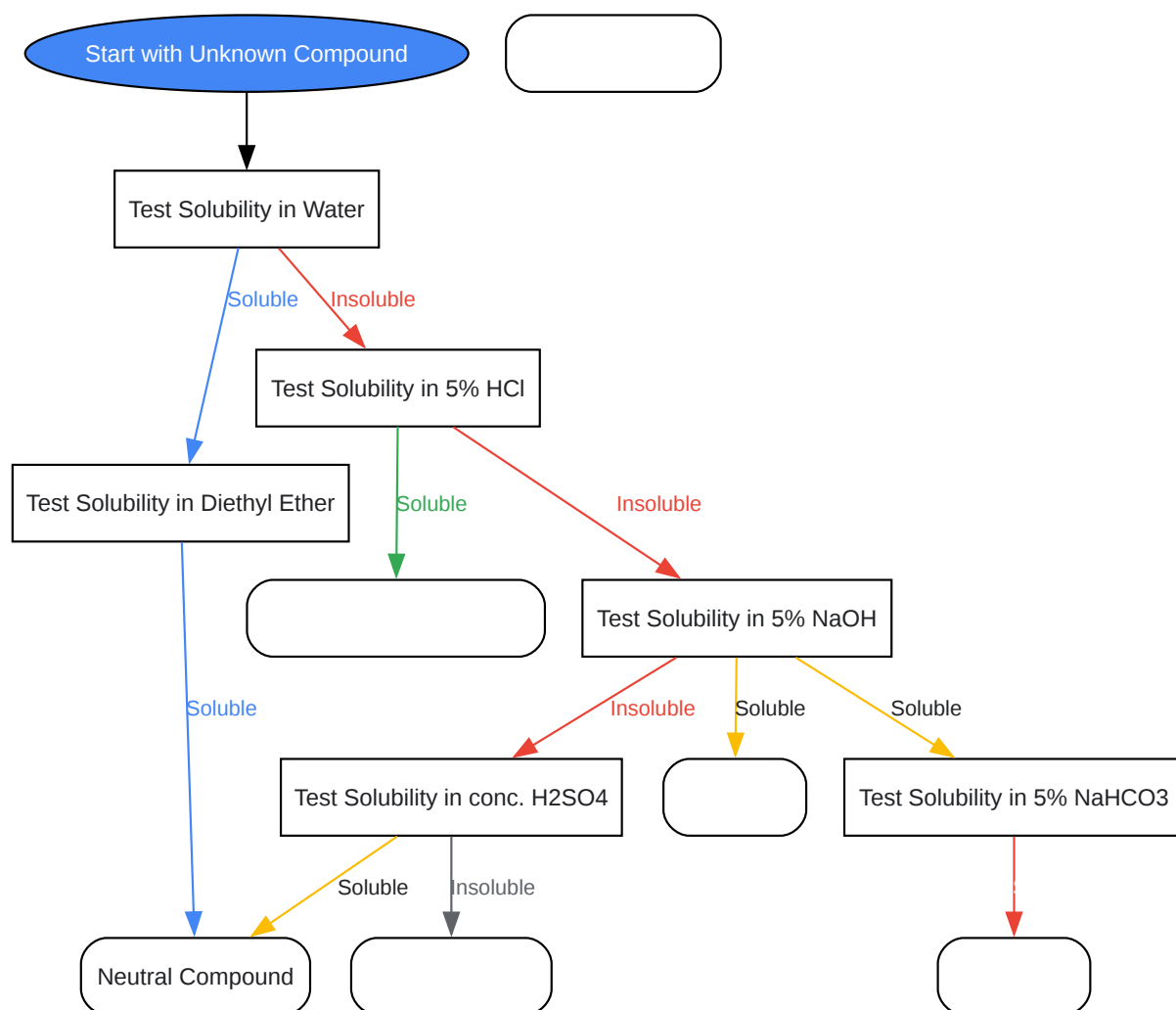
- **Sample Preparation:** A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.
- **Solvent Addition:** A measured volume of the desired solvent (e.g., 0.1 mL) is added to the test tube.
- **Mixing:** The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.
- **Observation:** The sample is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble. This process can be repeated with increasing volumes of solvent to determine an approximate solubility limit.

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical characterization of a novel chemical compound.





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References

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